Piperazin DL-Malat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

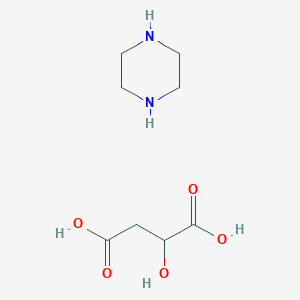

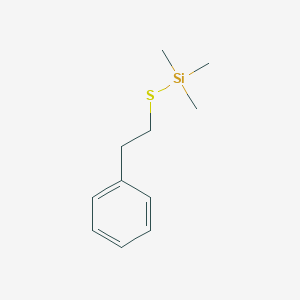

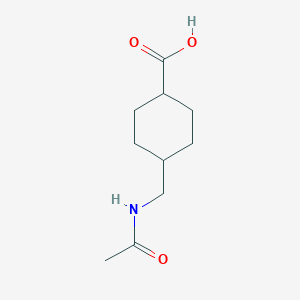

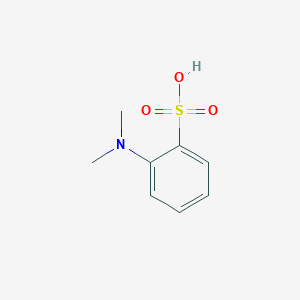

Piperazine DL-Malate is a chemical compound with the molecular formula C4H10N2·C4H6O5 and a molecular weight of 220.23. It appears as a white to almost white powder or crystal . Piperazine DL-Malate is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Piperazine DL-Malate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Piperazine DL-Malate, like other piperazine derivatives, primarily targets the GABA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Piperazine DL-Malate acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .

Biochemical Pathways

It is known that piperazine derivatives can have a significant impact on various biochemical pathways due to their widespread presence in drugs and bioactive molecules

Pharmacokinetics

The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Result of Action

The primary result of Piperazine DL-Malate’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is why piperazine compounds, including Piperazine DL-Malate, are often used as anthelmintic agents .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Piperazine DL-Malate are not fully understood. Piperazine, a component of Piperazine DL-Malate, is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reversible inhibitor of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine (Ach) . AchE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain. Inhibition of AchE massively disturbs the motility of parasites .

Cellular Effects

Piperazine derivatives have been shown to have cytotoxic effects on cancer cells, inducing apoptosis . These effects are likely due to the disruption of normal cellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of Piperazine DL-Malate is not well-known. Piperazine, a component of Piperazine DL-Malate, is known to exert its effects at the molecular level through various mechanisms. For instance, it acts as a reversible inhibitor of acetylcholinesterase, leading to the disturbance of the motility of parasites .

Temporal Effects in Laboratory Settings

The crystalline salt of Piperazine DL-Malate has been prepared and characterized by X-ray crystallography , suggesting that it may have stability for use in laboratory settings.

Dosage Effects in Animal Models

While specific dosage effects of Piperazine DL-Malate in animal models are not documented, piperazine salts are generally well-tolerated by animals. In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Malate, a component of Piperazine DL-Malate, is involved in several metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles .

Subcellular Localization

Understanding the subcellular localization of a protein or compound is key to understanding its function and mechanism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine DL-Malate, typically involves the reaction of piperazine with malic acid. The process can be carried out under various conditions, including room temperature or elevated temperatures, and in the presence of solvents such as water or ethanol. The reaction may also involve the use of catalysts to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of Piperazine DL-Malate often employs batch or continuous flow reactors. The use of microwave-assisted synthesis has also been explored to improve the efficiency and reduce the reaction time . The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine DL-Malate undergoes various chemical reactions, including:

Oxidation: Piperazine derivatives can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where piperazine reacts with alkyl halides or sulfonates to form N-alkylpiperazines.

Common Reagents and Conditions:

Oxidation: m-CPBA in an organic solvent.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of N-alkylpiperazines.

Substitution: Formation of various substituted piperazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Piperazine: The parent compound, widely used as an anthelmintic agent.

N-alkylpiperazines: Derivatives with various alkyl groups attached to the nitrogen atoms, used in pharmaceuticals.

Piperazine citrate: Another piperazine derivative with similar anthelmintic properties.

Uniqueness of Piperazine DL-Malate: Piperazine DL-Malate is unique due to its combination with malic acid, which may enhance its solubility and bioavailability.

Eigenschaften

IUPAC Name |

2-hydroxybutanedioic acid;piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-14-3 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)